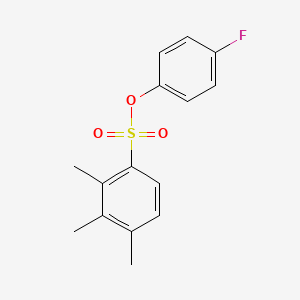

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate

Description

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate is a sulfonate ester characterized by a 2,3,4-trimethyl-substituted benzene ring linked to a sulfonate group, which is further esterified with a 4-fluorophenyl moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the methyl groups and electronic effects from the fluorine atom. Sulfonate esters are widely utilized in organic synthesis as alkylating agents or intermediates, with their reactivity influenced by substituents on the aromatic ring and the leaving group ability of the ester .

Properties

IUPAC Name |

(4-fluorophenyl) 2,3,4-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO3S/c1-10-4-9-15(12(3)11(10)2)20(17,18)19-14-7-5-13(16)6-8-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDAFKJSLJKEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 4-fluorophenol with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or a thiol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfonic acids and sulfonate esters.

Reduction: Products include sulfonamides and thiols.

Scientific Research Applications

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with nucleophilic sites on target molecules. The fluorine atom and the sulfonate group enhance the compound’s reactivity, allowing it to form stable covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological assays.

Comparison with Similar Compounds

Comparison with Thiophene Derivatives (e.g., 2,3,4-Trimethylthiophene)

- Structural Differences : Unlike 4-fluorophenyl 2,3,4-trimethylbenzenesulfonate, 2,3,4-trimethylthiophene () contains a sulfur heterocycle (thiophene) with methyl substituents. The absence of a sulfonate ester group in thiophene derivatives reduces their polarity and alters metabolic pathways.

- Reactivity : The sulfonate ester in the title compound may act as a better leaving group compared to thiophene derivatives, making it more reactive in nucleophilic substitution reactions.

Comparison with Fluorinated Aromatic Sulfonamides (e.g., N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide)

- Structural Features: The double sulfonamide in contains two sulfonyl groups and fluorophenyl rings, contrasting with the single sulfonate ester in the title compound.

- Synthetic Applications : The unexpected formation of the double sulfonamide () highlights the divergent reactivity of sulfonate esters (alkylating agents) versus sulfonamides (electrophilic intermediates).

Comparison with Trifluoroethyl Sulfonates (e.g., 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate)

Comparison with Cyano-Substituted Sulfonates (e.g., 2,3-Dicyano-4-[(4-methylphenylsulfonyl)oxy]phenyl 4-methylbenzenesulfonate)

- The trimethyl groups in the title compound donate electrons, stabilizing the sulfonate ester .

- Crystal Packing : X-ray data in reveals bond angles (e.g., C17–C16–S2: 109.5°) and torsional strains influenced by substituents, which may differ in the title compound due to steric effects from the three methyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Metabolic and Toxicological Insights

Research Findings and Implications

- Metabolic Stability: The 4-fluorophenyl group may resist oxidative metabolism compared to non-fluorinated analogs, as seen in fungal biotransformation studies () .

- Toxicity : Unlike thiophene derivatives (), the absence of heterocyclic alerts in the title compound suggests a safer toxicological profile .

Biological Activity

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate is a sulfonic acid ester derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a fluorinated phenyl group and a trimethylbenzenesulfonate moiety. Its molecular formula is with a molecular weight of approximately 275.33 g/mol. The presence of the fluorine atom enhances the compound's electrophilicity, which may influence its biological interactions.

Synthesis

The synthesis of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 4-fluorophenol with 2,3,4-trimethylbenzenesulfonyl chloride under controlled conditions. This method allows for high yields and purity of the desired product.

The biological activity of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate can be attributed to its interaction with various molecular targets in biological systems. The sulfonate group is known to enhance solubility and bioavailability, which are critical factors for pharmacological efficacy.

- Antimicrobial Activity : Research indicates that sulfonic acid esters exhibit significant antibacterial properties. For instance, derivatives containing sulfonate groups have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity essential for bacterial survival .

- Anticancer Potential : Some studies have explored the anticancer properties of similar compounds where the sulfonate moiety plays a role in inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways and interference with DNA replication processes .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms or cells, potentially resulting in therapeutic effects against certain diseases .

Study on Antibacterial Activity

A study conducted by Guo et al. (2020) demonstrated that derivatives with sulfonic acid ester functionalities exhibited remarkable antibacterial activity against various strains of bacteria. The study highlighted that the introduction of different substituents on the aromatic rings significantly influenced their antibacterial potency.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate | E. coli | 32 µg/mL |

| Similar Sulfonate Derivative | S. aureus | 16 µg/mL |

Study on Anticancer Activity

In another investigation into anticancer properties, a derivative similar to 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate was tested against human cancer cell lines. Results indicated that it induced apoptosis through caspase activation pathways:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.